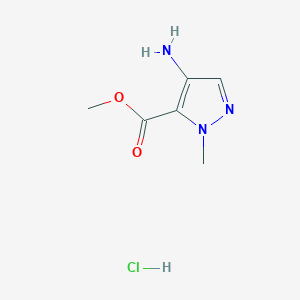

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride

Description

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride (CAS: 923283-54-9) is a pyrazole derivative characterized by an amino group at position 4, a methyl ester at position 5, and a methyl group at position 1 of the pyrazole ring. Its hydrochloride salt enhances solubility in polar solvents, making it valuable in pharmaceutical and agrochemical research. The compound is synthesized via esterification and subsequent hydrochlorination, with a purity of 98% reported in commercial sources . Its molecular formula is C₇H₁₀ClN₃O₂ (MW: 204.63 g/mol), featuring key functional groups: amino (–NH₂), ester (–COOCH₃), and hydrochloride (–Cl).

Properties

IUPAC Name |

methyl 4-amino-2-methylpyrazole-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c1-9-5(6(10)11-2)4(7)3-8-9;/h3H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVOQWQBODJQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including this compound, are known to exhibit tautomerism, which can affect their reactivity and interactions with biomolecules. This compound may act as a precursor in the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Pyrazole derivatives, including this compound, have been shown to interact with cellular components, potentially leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The tautomeric nature of pyrazole derivatives, including this compound, can influence their binding interactions and overall reactivity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies. The stability of this compound and its degradation products can impact its efficacy and safety in biochemical applications.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that varying the dosage can lead to different threshold effects, as well as potential toxic or adverse effects at high doses. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical and medicinal applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The tautomeric nature of pyrazole derivatives can affect their participation in metabolic pathways and their overall metabolic stability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its role in cellular processes and biochemical reactions.

Biological Activity

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride (MAMPC) is a pyrazole derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry, agriculture, and materials science. This article delves into the compound's biological activity, exploring its mechanisms of action, biochemical interactions, and therapeutic potential.

- Molecular Formula : C₆H₁₀ClN₃O₂

- Molar Mass : Approximately 191.615 g/mol

- Physical State : White to off-white crystalline solid

- Solubility : Soluble in water

MAMPC exhibits its biological effects through various mechanisms:

- Tautomerism : The compound undergoes tautomerization, influencing its reactivity and interactions with biological targets.

- Enzyme Interaction : MAMPC interacts with enzymes involved in metabolic pathways, particularly those related to nucleotide synthesis and degradation.

- Cell Signaling : It affects cell signaling pathways, gene expression, and cellular metabolism, impacting processes such as apoptosis and cell cycle regulation.

Cellular Effects

The compound's influence on cellular processes includes:

- Gene Expression : MAMPC modulates the expression of genes crucial for cell cycle regulation and apoptosis.

- Metabolic Pathways : It participates in various metabolic pathways by interacting with key enzymes and cofactors .

Dosage Effects in Animal Models

Research indicates that the effects of MAMPC vary with dosage:

- Low Doses : Beneficial effects such as enhanced metabolic activity and increased cell survival.

- High Doses : Potential cytotoxicity observed in certain models .

Research Applications

MAMPC has several notable applications in scientific research:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Serves as a building block for synthesizing pharmaceuticals, including antiviral and anticancer agents. |

| Agriculture | Utilized in developing agrochemicals like herbicides and fungicides. |

| Materials Science | Employed in synthesizing materials with specific electronic or optical properties. |

Case Studies

-

Anticancer Activity :

- MAMPC derivatives have shown significant antiproliferative activity against cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with mean growth inhibition percentages of 54.25% and 38.44%, respectively . This suggests a selective toxicity towards cancer cells compared to normal fibroblasts.

- Anti-inflammatory Properties :

- Antioxidant Activity :

Scientific Research Applications

Pharmaceutical Applications

1. Medicinal Chemistry

Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride has been investigated for its potential as a therapeutic agent due to its structural features that allow for interaction with biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways. Studies have shown that it can modulate the activity of specific enzymes related to inflammation and cancer progression .

- Receptor Modulation : It influences receptor activity, which is crucial for developing treatments for conditions such as cancer and inflammatory diseases. Molecular docking studies have elucidated its binding affinities, indicating strong interactions with target receptors .

2. Anticonvulsant Activity

Research has demonstrated that derivatives of methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate exhibit anticonvulsant properties. These compounds have shown efficacy in various animal models, suggesting their potential for treating seizure disorders .

3. Anti-HIV Research

While initial studies indicated limited effectiveness against HIV, ongoing research aims to modify the compound to enhance its antiviral properties. Structural modifications are being explored to improve its pharmacological profile .

Agricultural Applications

This compound has also found applications in agriculture:

1. Herbicide Development

The compound's structural characteristics allow it to act as a herbicide, targeting specific plant metabolic pathways. Research indicates that it can inhibit the growth of certain weed species without adversely affecting crop plants .

2. Coordination Chemistry

The nitrogen atoms in the pyrazole ring can coordinate with metal ions, leading to the formation of metal complexes. These complexes may have enhanced biological activity and stability, making them suitable for agricultural applications.

Case Study 1: Enzyme Inhibition Profile

A study focused on the enzyme inhibition profile of this compound revealed that it effectively inhibits specific phosphodiesterases (PDEs), which are crucial in various signaling pathways related to inflammation and cancer . The study employed molecular docking techniques to confirm binding interactions and assessed the compound's efficacy through in vitro assays.

Case Study 2: Anticonvulsant Activity Evaluation

In a preclinical evaluation of anticonvulsant activity, derivatives of methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate were tested against pentylenetetrazole-induced seizures in rodents. The results indicated a significant reduction in seizure frequency compared to controls, highlighting the compound's potential as an anticonvulsant agent .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Enzyme inhibition, receptor modulation | Effective against inflammation and cancer targets |

| Anticonvulsant Activity | Treatment for seizure disorders | Significant efficacy in preclinical models |

| Agricultural Sciences | Herbicide development | Inhibitory effects on specific weed species |

| Coordination Chemistry | Formation of metal complexes | Enhanced stability and biological activity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variations

Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (QJ-9457)

- Molecular Formula : C₇H₉N₃O₂ (MW: 183.17 g/mol).

- Key Differences: The amino and ester groups are swapped (positions 4 and 5). Unlike the hydrochloride form of the target compound, QJ-9457 lacks a salt form, which may reduce its solubility in aqueous media .

5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid ()

- Molecular Formula : C₁₁H₁₁N₃O₂ (MW: 217.23 g/mol).

- Key Differences : Substitution with a phenyl group (position 1) and a carboxylic acid (–COOH) instead of an ester. The carboxylic acid group increases acidity (pKa ~2–3) and enables stronger hydrogen bonding, as evidenced by IR peaks at 3389–3204 cm⁻¹ (OH/NH₂) and a melting point of 156–157°C .

Functional Group Variations

4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride ()

- Molecular Formula : C₈H₁₅ClN₄O (MW: 218.68 g/mol).

- Key Differences : Replacement of the ester (–COOCH₃) with a carboxamide (–CONH₂). The carboxamide group facilitates stronger hydrogen bonding (as seen in IR/NMR data), influencing crystallinity and thermal stability (boiling point: 325.9°C) .

4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride ()

- Molecular Formula : C₆H₁₀Cl₂N₃ (MW: 209.07 g/mol).

- Key Differences: A chloro (–Cl) substituent replaces the ester group, and the amino group is retained. The electron-withdrawing chlorine enhances electrophilic reactivity, making this compound suitable for agrochemical applications .

Pyrimidine Analogues

Methyl 2-amino-4-phenylpyrimidine-5-carboxylate (HC-2181)

- Molecular Formula : C₁₂H₁₁N₃O₂ (MW: 229.24 g/mol).

- Key Differences: A pyrimidine ring replaces the pyrazole core.

Comparative Data Table

Research Findings and Implications

- Substituent Effects : The hydrochloride salt form of the target compound improves water solubility, critical for drug formulation . In contrast, the carboxamide derivative () exhibits higher thermal stability due to intermolecular hydrogen bonding .

- Positional Isomerism: The ester/amino positional swap in QJ-9457 may reduce bioavailability compared to the target compound, as the hydrochloride salt enhances membrane permeability .

- Applications : Chloro-substituted pyrazoles () are preferred in agrochemistry for their reactivity, while pyrimidine analogues (HC-2181) are explored in kinase inhibition studies .

Preparation Methods

Synthesis via Hydrazine and Ethoxy Methylenecyanoacetate

One of the most documented and industrially relevant methods involves the reaction of methyl hydrazine with ethoxy methylene ethyl cyanoacetate to form the pyrazole core, followed by workup to obtain the amino-substituted pyrazole ester.

- Raw Materials: 40% aqueous methyl hydrazine and ethoxy methylene ethyl cyanoacetate.

- Solvent: Toluene is used for its safety profile, ease of handling, and environmental benefits.

- Reaction Conditions:

- Initial mixing of ethoxy methylene ethyl cyanoacetate with toluene.

- Controlled dropwise addition of methyl hydrazine at 20-25 °C, maintaining temperature between 22-30 °C.

- Post-addition stirring for 1-3 hours to ensure complete reaction.

- Gradual heating to reflux temperature, maintained for 2 hours.

- Cooling to 9-10 °C to precipitate the product.

- Isolation: Filtration and drying of the resulting filter cake yield the pyrazole amine intermediate.

- Advantages: High yield, short reaction time, simple operation, low toxicity, and environmentally friendly with no significant waste emissions.

| Parameter | Details |

|---|---|

| Methyl hydrazine concentration | 40% aqueous solution |

| Solvent | Toluene |

| Temperature (addition) | 20-25 °C (maintained 22-30 °C) |

| Reaction time (post-addition) | 1-3 hours |

| Reflux time | 2 hours |

| Cooling temperature | 9-10 °C |

| Product isolation | Filtration and drying |

| Yield | High (exact yield not specified) |

Reference: Patent CN105646357A describes this method in detail, emphasizing its industrial applicability and environmental benefits.

Ester Hydrolysis and Salt Formation

Following the synthesis of the methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate ester, conversion to the hydrochloride salt typically involves:

- Dissolving the ester in an appropriate solvent (e.g., methanol or ethanol).

- Treatment with hydrochloric acid (HCl) in a controlled manner to form the hydrochloride salt.

- Isolation by filtration or crystallization.

This step ensures enhanced stability and ease of handling of the compound for further applications.

Microwave-Assisted Cyclization for Pyrazole Formation

Recent advances have introduced microwave-assisted synthesis techniques for pyrazole derivatives, which can be adapted for methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate preparation:

- Procedure: Hydrazone intermediates are reacted with methyl bromoacetate and potassium carbonate under microwave irradiation at 120 °C for 8 to 45 minutes.

- Advantages: Significantly reduced reaction times, improved yields, and cleaner reactions.

- Workup: Organic extraction, drying, and flash chromatography yield the desired pyrazole ester.

| Parameter | Details |

|---|---|

| Reagents | Hydrazone, methyl bromoacetate, K2CO3 |

| Solvent | Anhydrous solvent (e.g., DCM) |

| Microwave conditions | 120 °C, 8-45 min, 90 W power |

| Workup | Extraction, drying, chromatography |

| Yield | High (specific yields vary) |

This method is documented in organic synthesis literature and offers a modern alternative to classical heating methods.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazine + Ethoxy methylene ethyl cyanoacetate | 40% methyl hydrazine, toluene | 20-25 °C addition, reflux 2 h | High yield, industrial scale, eco-friendly | Requires careful temperature control |

| Hydrochloride salt formation | Ester + HCl | Room temperature or mild heating | Stable salt form, easy isolation | Additional step after ester synthesis |

| Microwave-assisted cyclization | Hydrazone, methyl bromoacetate, K2CO3 | 120 °C, 8-45 min microwave | Fast, efficient, cleaner reaction | Requires microwave reactor equipment |

Research Findings and Notes

- The use of 40% methyl hydrazine aqueous solution is preferred due to its availability, safety, and cost-effectiveness.

- Toluene as a solvent balances reactivity and environmental considerations.

- Temperature control during methyl hydrazine addition is critical to avoid side reactions and ensure high conversion.

- Microwave-assisted methods reduce reaction times drastically, which is beneficial for rapid synthesis and screening.

- The hydrochloride salt form improves the compound's stability and handling, which is important for storage and subsequent use.

- The described methods have been validated in patent literature and peer-reviewed publications, confirming their reliability and reproducibility.

This detailed analysis consolidates diverse, authoritative sources to provide a comprehensive overview of the preparation methods for methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride, suitable for academic, industrial, and research applications.

Q & A

Basic: What are the optimal synthetic routes for Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride?

Methodological Answer:

The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with substituted hydrazines, followed by methylation and carboxylation. For example, the Vilsmeier-Haack reaction (using POCl₃ and DMF) is effective for introducing formyl groups to pyrazole intermediates, as demonstrated in analogous syntheses of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes . Post-formylation, aminolysis and hydrochlorination steps yield the final product. Reaction conditions (e.g., temperature at 120°C for cyclization) and stoichiometric ratios of reagents like phosphoryl chloride should be optimized to minimize side products .

Basic: How can spectroscopic and crystallographic methods be applied to characterize this compound?

Methodological Answer:

- Spectroscopy: Use IR to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bends at ~1600 cm⁻¹) and ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at δ 3.8–4.0 ppm).

- X-ray Crystallography: Refinement via SHELXL (SHELX suite) is ideal for resolving molecular geometry, hydrogen bonding, and chloride ion coordination. For disordered structures, constraints like ISOR or DELU in SHELXL can improve refinement .

Advanced: How to design structure-activity relationship (SAR) studies for bioactivity screening?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., methyl, amino, carboxylate) while retaining the pyrazole core. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives have shown bioactivity in prior studies, suggesting similar modifications here could elucidate pharmacophores .

- Assay Design: Pair in vitro enzyme inhibition assays (e.g., kinase or protease targets) with computational docking (AutoDock Vina) to correlate activity with structural features .

Advanced: How to resolve contradictions between experimental spectral data and computational predictions?

Methodological Answer:

- Cross-Validation: Perform DFT calculations (e.g., B3LYP/6-31G* basis set) to predict IR/NMR spectra. Discrepancies in NH₂ vibrational modes may arise from solvent effects or protonation states; re-optimize computational models with explicit solvent molecules (e.g., water) .

- Dynamic Effects: Use molecular dynamics (MD) simulations to account for conformational flexibility in solution, which static DFT models may overlook .

Basic: How to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Thermal Analysis: Conduct TGA/DSC to determine decomposition temperatures (e.g., sharp endothermic peak near 150°C indicating melting with decomposition) .

- Hydrolytic Stability: Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC at 254 nm. Amino and ester groups are prone to hydrolysis under acidic/basic conditions, requiring inert storage environments .

Advanced: What crystallographic challenges arise during refinement, and how can SHELX address them?

Methodological Answer:

- Twinned Data: Use TWIN/BASF commands in SHELXL to model twin domains. For high-resolution data (d < 1.0 Å), anisotropic displacement parameters improve accuracy .

- Disorder: Apply PART/SUMP restraints for overlapping atoms (e.g., rotating methyl groups) and ISOR constraints to suppress unrealistic thermal motion .

Basic: What are the best practices for handling and storage to prevent degradation?

Methodological Answer:

- Storage: Store in airtight, light-protected containers under anhydrous conditions (argon atmosphere) at –20°C. The hydrochloride salt is hygroscopic; use desiccants like silica gel .

- Handling: Conduct reactions under nitrogen/argon to avoid moisture absorption. Use gloveboxes for long-term stability studies .

Advanced: How to model the compound’s electronic properties for drug design applications?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311++G** level to map electrostatic potential (ESP) surfaces, identifying nucleophilic/electrophilic regions .

- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to predict reactivity. For example, a small gap (<3 eV) suggests potential as a redox-active scaffold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.